molecular formula C5H3ClINO2S B8395366 5-Iodopyridine-2-sulfonyl chloride

5-Iodopyridine-2-sulfonyl chloride

Cat. No.: B8395366
M. Wt: 303.51 g/mol
InChI Key: RRUFWEUXCPXAHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodopyridine-2-sulfonyl chloride is a useful research compound. Its molecular formula is C5H3ClINO2S and its molecular weight is 303.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H3ClINO2S

Molecular Weight

303.51 g/mol

IUPAC Name

5-iodopyridine-2-sulfonyl chloride

InChI

InChI=1S/C5H3ClINO2S/c6-11(9,10)5-2-1-4(7)3-8-5/h1-3H

InChI Key

RRUFWEUXCPXAHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1I)S(=O)(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0° C. mixture of 5-Iodo-pyridine-2-thiol (904 mg, 3.81 mmol) in Methylene chloride (17 mL, 270 mmol) and Water (8.6 mL, 480 mmol) was added 37% hydrochloric acid (37:63, Hydrogen chloride:Water, 2.6 mL). 10% NaOCl (1:9, Sodium hypochlorite:Water, 2.0E1 mL) was then added dropwise over 10 min to the vigorously stirred reaction mixture. After stirring 20 min, the reaction mixture was partitioned, and the aqueous layer was extracted with methylene chloride (2×). The combined organic layers were washed with aqueous sodium bisulfite, dried over sodium sulfate, filtered and concentrated in vacuo to afford a light yellow crystalline solid.
Quantity
904 mg
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Name
Quantity
8.6 mL
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

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